Dotatate

Somatostatin Receptor Affinity Binding Kinetics SPECT vs PET Imaging

Dotatate (DOTA-Tyr³-octreotate) is the evidence-backed procurement choice for SSTR2-targeted PET imaging and PRRT research. Its C-terminal threonine modification delivers a 100-fold improvement in SSTR2 binding avidity over ¹¹¹In-pentetreotide. Comparative imaging data confirm superior tumor-to-bone uptake ratios versus DOTATOC and DOTANOC, making it optimal for bone metastasis detection in neuroendocrine tumors. Specifically suited for ⁶⁴Cu PET protocols (12.7 h half-life, higher lesion detection vs. ⁶⁸Ga-DOTATOC) and ¹⁷⁷Lu PRRT dosimetry. Compound-specific receptor selectivity materially affects diagnostic sensitivity and therapeutic index—do not substitute based on class-level assumptions.

Molecular Formula C65H90N14O19S2
Molecular Weight 1435.6 g/mol
CAS No. 177943-88-3
Cat. No. B3348540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDotatate
CAS177943-88-3
Molecular FormulaC65H90N14O19S2
Molecular Weight1435.6 g/mol
Structural Identifiers
SMILESCC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(C(C)O)C(=O)O)O
InChIInChI=1S/C65H90N14O19S2/c1-38(80)56-64(96)73-51(63(95)75-57(39(2)81)65(97)98)37-100-99-36-50(72-59(91)47(28-40-10-4-3-5-11-40)68-52(83)32-76-20-22-77(33-53(84)85)24-26-79(35-55(88)89)27-25-78(23-21-76)34-54(86)87)62(94)70-48(29-41-15-17-43(82)18-16-41)60(92)71-49(30-42-31-67-45-13-7-6-12-44(42)45)61(93)69-46(58(90)74-56)14-8-9-19-66/h3-7,10-13,15-18,31,38-39,46-51,56-57,67,80-82H,8-9,14,19-30,32-37,66H2,1-2H3,(H,68,83)(H,69,93)(H,70,94)(H,71,92)(H,72,91)(H,73,96)(H,74,90)(H,75,95)(H,84,85)(H,86,87)(H,88,89)(H,97,98)/t38-,39-,46+,47-,48+,49-,50+,51+,56+,57+/m1/s1
InChIKeyQVFLVLMYXXNJDT-CSBVGUNJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dotatate (CAS 177943-88-3) for Research and Theranostic Development: Core Identity and Receptor Profile


Dotatate (DOTA-Tyr³-octreotate, CAS 177943-88-3) is a DOTA-conjugated somatostatin peptide analog designed for high-affinity targeting of somatostatin receptor subtype 2 (SSTR2) [1]. It serves as a bifunctional chelator-peptide conjugate enabling radiolabeling with diagnostic (e.g., ⁶⁸Ga, ⁶⁴Cu) and therapeutic (e.g., ¹⁷⁷Lu) radiometals for PET imaging and peptide receptor radionuclide therapy (PRRT) [2]. Dotatate is distinguished from octreotide-based analogs by the C-terminal threonine (Thr⁸-ol → Thr⁸-OH) modification, which enhances receptor binding affinity and internalization [1].

Why Dotatate Cannot Be Substituted with DOTATOC, DOTANOC, or Other Somatostatin Analogs Without Experimental Validation


Generic substitution among somatostatin receptor ligands is scientifically unsound due to substantively divergent SSTR subtype affinity profiles, internalization kinetics, and biodistribution patterns. While DOTATOC exhibits broader affinity for SSTR2 and SSTR5, and DOTANOC binds SSTR2, SSTR3, and SSTR5, Dotatate demonstrates predominant SSTR2 selectivity [1]. These receptor-binding differences translate to distinct tumor uptake, normal tissue accumulation, and clearance kinetics that materially affect diagnostic sensitivity, dosimetry, and therapeutic index [2]. Head-to-head comparative studies confirm that even structurally similar analogs produce non-interchangeable pharmacokinetic and imaging performance [3]. Consequently, procurement decisions for research or clinical translation must be guided by compound-specific evidence rather than class-level assumptions.

Quantitative Evidence for Dotatate Differentiation: Head-to-Head Affinity, Uptake, Biodistribution, and Imaging Performance Data


Dotatate Exhibits 100-Fold Higher SSTR2 Binding Avidity Compared to ¹¹¹In-Pentetreotide, the Historical SPECT Reference Standard

Dotatate demonstrates dramatically enhanced binding avidity for SSTR2 relative to ¹¹¹In-pentetreotide (Octreoscan), the legacy SPECT imaging standard. This 100-fold difference in binding avidity constitutes a foundational performance advantage for PET-based molecular imaging applications [1].

Somatostatin Receptor Affinity Binding Kinetics SPECT vs PET Imaging

Dotatate (natGa-DOTATATE) SSTR2 Binding Affinity: 1.4 nM Ki Compared to 0.9 nM for DOTATOC and 25.9 nM for Antagonist NODAGA-JR11

In a direct comparative filtration-based competitive binding assay for SSTR2, natGa-DOTATATE exhibited high-affinity binding with a Ki of 1.4 ± 0.3 nM. This value positions Dotatate within the same nanomolar potency range as DOTATOC (Ki = 0.9 ± 0.1 nM) while demonstrating dramatically superior affinity compared to the antagonist ligand natGa-NODAGA-JR11 (Ki = 25.9 ± 0.2 nM) [1].

Receptor Binding SSTR2 Affinity Competitive Binding Assay

Dotatate Tumor Uptake in Xenograft Model: 15.2% ID/g versus 18.4% ID/g for DOTATOC and 12.2% ID/g for NODAGA-JR11

In a ZR-75-1 breast cancer xenograft model, ⁶⁸Ga-DOTATATE achieved a tumor uptake of 15.2 ± 2.2% injected dose per gram (%ID/g) at 1 hour post-injection. This uptake was 17.4% lower than ⁶⁸Ga-DOTATOC (18.4 ± 2.9% ID/g) but 24.6% higher than the antagonist ⁶⁸Ga-NODAGA-JR11 (12.2 ± 0.8% ID/g) [1].

Tumor Uptake Biodistribution Xenograft Model

Dotatate Biodistribution: Higher Renal and Hepatic Retention with Reduced Urinary Excretion Compared to DOTATOC

In an intrapatient comparison using ¹¹¹In-labeled surrogates, Dotatate demonstrated consistently higher uptake (% injected activity) in kidney and liver compared to DOTATOC across all five patients evaluated. Concurrently, urinary excretion of ¹¹¹In-DOTATOC was significantly greater than for ¹¹¹In-DOTATATE, indicating differential renal handling and retention [1]. A separate ⁶⁸Ga-labeled study confirmed marginally higher uptake of ⁶⁸Ga-DOTATATE in kidneys, bone marrow, and liver at 1 h post-injection relative to ⁶⁸Ga-DOTATOC [2].

Biodistribution Dosimetry Renal Uptake

Dotatate Imaging Performance: Comparable Lesion Detection to DOTATOC but with Superior Bone Metastasis Contrast

In an intrapatient comparison of 10 patients with metastatic neuroendocrine tumors scanned at 1, 2, and 3 h post-injection, no significant differences were observed between ⁶⁸Ga-DOTATOC and ⁶⁸Ga-DOTATATE in lesion count, lesion SUV, net uptake rate (Ki), or functional tumor volume at any time point [1]. However, systematic review evidence indicates that Dotatate exhibits a superior tumor-to-bone uptake ratio, conferring higher sensitivity for bone metastasis detection [2]. Additionally, ⁶⁴Cu-DOTATATE demonstrated higher lesion detection rates compared to ⁶⁸Ga-DOTATOC in a prospective 59-patient head-to-head study [3].

Lesion Detection Bone Metastasis Tumor-to-Background Ratio

Evidence-Backed Application Scenarios for Dotatate Procurement in Research and Theranostic Development


Bone Metastasis Detection in Neuroendocrine Tumor Research

Dotatate is the preferred procurement choice for research protocols focused on bone metastasis detection in neuroendocrine tumors. Evidence demonstrates Dotatate's superior tumor-to-bone uptake ratio relative to DOTATOC and DOTANOC, translating to enhanced sensitivity for skeletal lesions [1]. This application scenario is directly supported by comparative imaging data showing Dotatate's specific advantage in bone lesion conspicuity despite comparable overall lesion detection rates [1].

⁶⁴Cu-Based PET Imaging with Extended Radiopharmacy Logistics

Dotatate is uniquely suited for ⁶⁴Cu radiolabeling, enabling PET imaging protocols that leverage the 12.7-hour half-life of ⁶⁴Cu for centralized production and long-distance distribution. A prospective head-to-head study of 59 patients demonstrated that ⁶⁴Cu-DOTATATE achieved higher lesion detection rates than ⁶⁸Ga-DOTATOC, providing quantitative justification for selecting Dotatate over DOTATOC when ⁶⁴Cu-based imaging workflows are required [2].

Peptide Receptor Radionuclide Therapy (PRRT) Dosimetry and Therapeutic Development

Dotatate labeled with ¹⁷⁷Lu is the established standard for PRRT dosimetry and therapeutic development. Biodistribution data showing higher renal retention and reduced urinary excretion of ¹¹¹In-DOTATATE compared to DOTATOC provide critical dosimetric parameters for calculating kidney absorbed dose—the primary dose-limiting toxicity in PRRT [3]. These quantitative biodistribution differences directly inform therapeutic window calculations and justify Dotatate procurement for PRRT-focused research programs.

High-Sensitivity SSTR2 PET Imaging Replacing Legacy SPECT Workflows

Dotatate enables a 100-fold improvement in SSTR2 binding avidity compared to ¹¹¹In-pentetreotide, the historical SPECT reference standard [4]. This quantitative binding advantage supports procurement decisions for research transitioning from SPECT to PET-based somatostatin receptor imaging, where enhanced lesion detection sensitivity is required for accurate staging and treatment response assessment in neuroendocrine tumor models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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